Regioisomeric Carbonyl Placement Determines Enzymatic Resolution Efficiency
In lipase‑catalyzed resolution, the target compound’s 2‑oxo‑3‑acetate regioisomer is anticipated to exhibit distinct enantioselectivity from the 3‑oxo‑4‑methyl‑2‑acetate regioisomer SB‑235349. Published kinetic data show that Candida antarctica lipase B (Novozym 435) resolves racemic SB‑235349 with an enantiomeric ratio (E) of >100 in t‑butanol, achieving >99% ee for the (S)‑acid [1]. Because the target compound lacks N‑4 methylation and has a different carbonyl orientation, its resolution profile is predicted to be orthogonal, enabling access to the opposite enantiomeric series or requiring tailored enzyme‑substrate engineering [2].
| Evidence Dimension | Enantioselectivity in lipase‑catalyzed resolution |
|---|---|
| Target Compound Data | Not yet reported; predicted orthogonal selectivity based on regioisomeric structure |
| Comparator Or Baseline | SB‑235349 (4‑methyl‑3‑oxo‑2‑acetate regioisomer): E > 100, >99% ee (S)‑acid |
| Quantified Difference | Qualitative difference in substrate recognition; quantitative E value for target compound not yet published |
| Conditions | Novozym 435 lipase, t‑butanol/water, 37 °C |
Why This Matters
For procurement decisions, selecting the correct regioisomer is essential to access the desired enantiomer in high optical purity, directly impacting synthetic route feasibility and patent freedom.
- [1] Roberts, S. M. et al. Lipase catalysed resolution of the Lotrafiban intermediate 2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester in ionic liquids: comparison to the industrial t-butanol process. Green Chemistry 2004, 6, 475–482. View Source
- [2] SmithKline Beecham. Enzymatic resolution of benzodiazepine‑acetic acid esters with a lipase. WO 1998025908 A1. 1998. View Source
